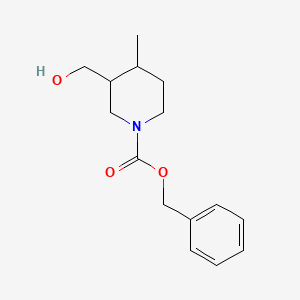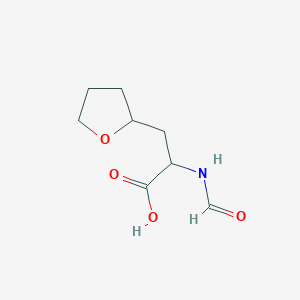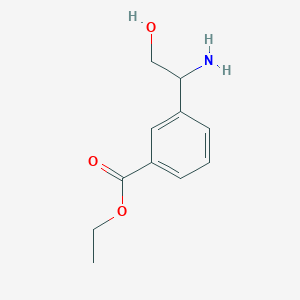
3-Thia-1-butanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thia-1-butanethiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is known for its strong and often unpleasant odor, which is typical of many thiols .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Thia-1-butanethiol can be synthesized through several methods. One common approach involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (HS-). This reaction typically proceeds via an S_N2 mechanism, where the nucleophile displaces the halide ion . Another method involves the use of thiourea as the nucleophile, which reacts with the alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with aqueous base to yield the desired thiol .
Industrial Production Methods: In industrial settings, the production of thiols often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature, and pressure can significantly impact the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Thia-1-butanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine (Br_2) and iodine (I_2).
Reduction: Reducing agents such as zinc and acid are used to convert disulfides back to thiols.
Major Products:
Aplicaciones Científicas De Investigación
3-Thia-1-butanethiol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Thia-1-butanethiol involves its ability to form and break disulfide bonds. In biological systems, thiols can undergo oxidation to form disulfides, which are important for maintaining the structure and function of proteins. The reduction of disulfides back to thiols is also a key process in cellular defense against oxidative stress .
Comparación Con Compuestos Similares
Ethanethiol: Another simple thiol with a strong odor, used as an odorant in natural gas.
3-Methyl-1-butanethiol: Known for its presence in skunk spray and its strong odor.
Uniqueness: 3-Thia-1-butanethiol is unique due to its specific structure and reactivity. Its ability to participate in various chemical reactions and its applications in different fields make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C3H8S2 |
|---|---|
Peso molecular |
108.23 g/mol |
Nombre IUPAC |
2-methylsulfanylethanethiol |
InChI |
InChI=1S/C3H8S2/c1-5-3-2-4/h4H,2-3H2,1H3 |
Clave InChI |
SJJZGKUOHPJHDH-UHFFFAOYSA-N |
SMILES canónico |
CSCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)
![1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride](/img/structure/B13513257.png)




![tert-butylN-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13513285.png)
![3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde](/img/structure/B13513296.png)


![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one](/img/structure/B13513314.png)

